2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-5-METHYL-1,3,4-THIADIAZOLE is a compound belonging to the class of 1,3,4-thiadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-5-METHYL-1,3,4-THIADIAZOLE typically involves the reaction of 4-methoxy-3-nitrobenzyl chloride with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-5-METHYL-1,3,4-THIADIAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics and antifungal agents.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Mechanism of Action
The mechanism of action of 2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-5-METHYL-1,3,4-THIADIAZOLE involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria and fungi, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar structures but different substituents on the thiadiazole ring.
Thiazole Derivatives: Compounds with a thiazole ring instead of a thiadiazole ring.
Uniqueness
2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-5-METHYL-1,3,4-THIADIAZOLE is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C11H11N3O3S2 |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H11N3O3S2/c1-7-12-13-11(19-7)18-6-8-3-4-10(17-2)9(5-8)14(15)16/h3-5H,6H2,1-2H3 |
InChI Key |
QMLQEXCFDKLQQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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